molecular formula C13H15BN2O2 B14076365 (2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14076365
M. Wt: 242.08 g/mol
InChI Key: SRRISRBKTPDWFT-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that contains a cyclopropyl group, a methyl-substituted imidazole ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The imidazole ring can undergo reduction to form imidazoline derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products

    Oxidation: Boronic esters or anhydrides.

    Reduction: Imidazoline derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine or threonine, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance, potentially enhancing its binding specificity and stability. The combination of the boronic acid group and the imidazole ring also provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C13H15BN2O2

Molecular Weight

242.08 g/mol

IUPAC Name

[2-cyclopropyl-5-(4-methylimidazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C13H15BN2O2/c1-9-7-16(8-15-9)11-4-5-12(10-2-3-10)13(6-11)14(17)18/h4-8,10,17-18H,2-3H2,1H3

InChI Key

SRRISRBKTPDWFT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)N2C=C(N=C2)C)C3CC3)(O)O

Origin of Product

United States

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